

SJF-8240: A VHL-Recruiting PROTAC for Targeted c-Met Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	SJF-8240			
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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SJF-8240 is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the c-Met receptor tyrosine kinase. As a heterobifunctional molecule, **SJF-8240** comprises the c-Met inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule effectively hijacks the cell's natural protein disposal machinery to selectively eliminate c-Met, a key driver in various cancers. This technical guide provides a comprehensive overview of **SJF-8240**, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a summary of its synthesis.

Introduction

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis. However, aberrant c-Met signaling through overexpression, mutation, or amplification is a well-documented oncogenic driver in a multitude of human cancers, including those of the lung, liver, and stomach.[1] Traditional therapeutic strategies have focused on the development of small molecule kinase inhibitors that block the ATP-binding site of c-Met. While effective, these inhibitors can be limited by the development of resistance and the potential for "kinome rewiring," where inhibition of one kinase leads to the compensatory activation of others.





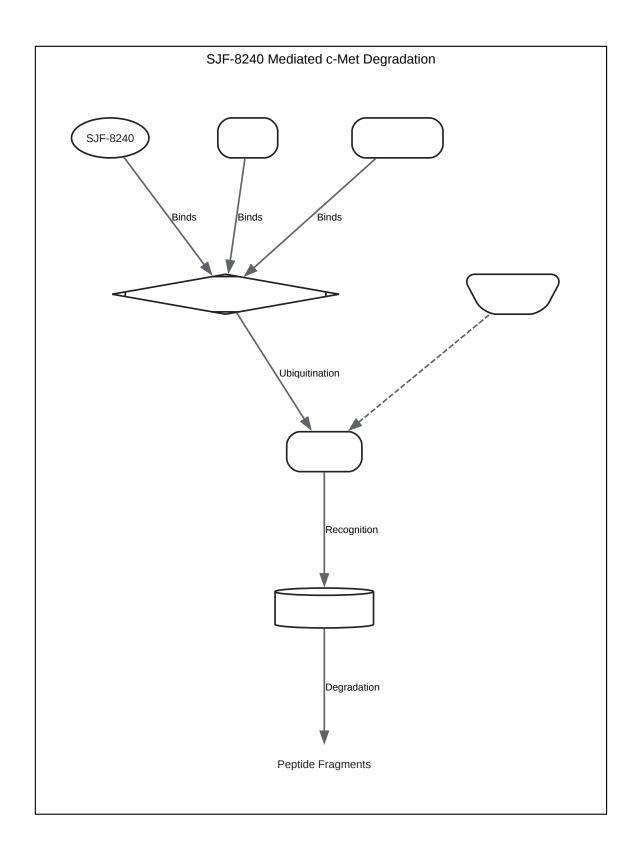


Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic paradigm by inducing the degradation of a target protein rather than its inhibition. This event-driven pharmacology allows for substoichiometric, catalytic activity and can lead to a more profound and durable biological response. **SJF-8240** (also reported as PROTAC 7 and compound 1 in seminal literature) is a VHL-recruiting PROTAC that has been instrumental in demonstrating the feasibility of targeting receptor tyrosine kinases for degradation.

Mechanism of Action

SJF-8240 operates by inducing the formation of a ternary complex between c-Met and the VHL E3 ubiquitin ligase. The foretinib warhead of **SJF-8240** binds to the intracellular kinase domain of c-Met, while the VHL ligand moiety recruits the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of c-Met by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome. This process effectively eliminates the entire c-Met protein, including its kinase and scaffolding functions, leading to the inhibition of downstream signaling pathways.





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Caption: Mechanism of SJF-8240 action.



Quantitative Data

Cellular Activity

Cell Line	Assay Type	Parameter	Value	Reference
GTL16	Cell Proliferation	IC50	66.7 nM	[1]
METex14Δ-GFP HEK293	c-Met Degradation	DC50	2614 ± 115 nM	

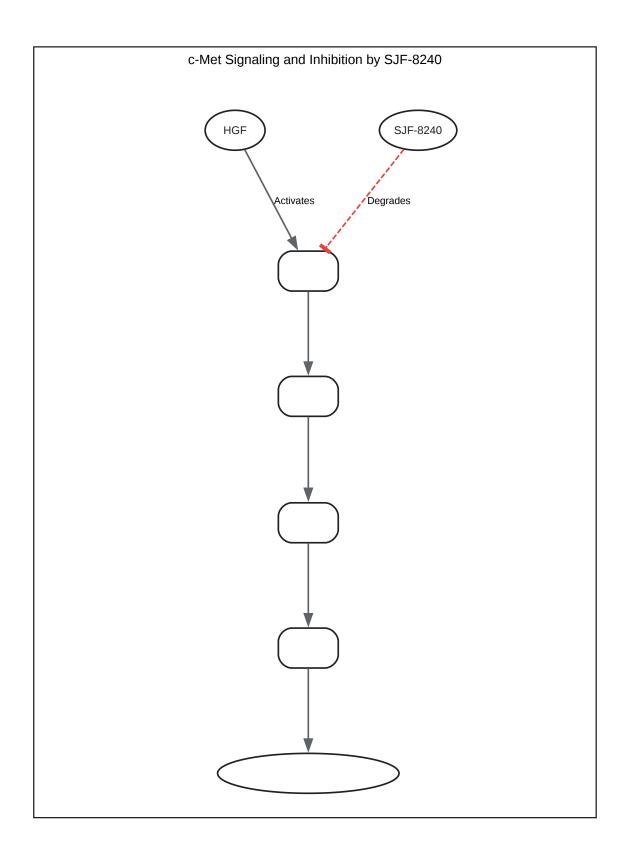
Selectivity Profile

SJF-8240, being based on the multi-kinase inhibitor foretinib, has the potential to bind to numerous kinases. However, PROTAC-mediated degradation often exhibits a higher degree of selectivity than the binding affinity of the warhead alone. In a study profiling the degradation of 54 kinases known to bind foretinib, **SJF-8240** induced the degradation of only 9 of these kinases in MDA-MB-231 cells. This demonstrates that not all binding events translate into productive degradation, highlighting an additional layer of specificity inherent to the PROTAC modality.

Signaling Pathways

The degradation of c-Met by **SJF-8240** leads to the inhibition of downstream signaling cascades that are critical for cancer cell survival and proliferation. Key among these is the PI3K/AKT pathway. **SJF-8240** has been shown to inhibit agonist-driven AKT phosphorylation, a downstream effector of c-Met signaling.





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Caption: Inhibition of c-Met signaling by SJF-8240.



Experimental ProtocolsWestern Blotting for c-Met Degradation

- Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, Hs746T) in complete growth medium and allow them to adhere overnight. The following day, treat the cells with varying concentrations of **SJF-8240** or DMSO as a vehicle control for the desired time period (e.g., 6, 12, 24 hours).
- Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting: Normalize protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Met overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **SJF-8240** or DMSO control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Assay:



- For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.
- For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control
 and determine the IC50 value by fitting the data to a dose-response curve.

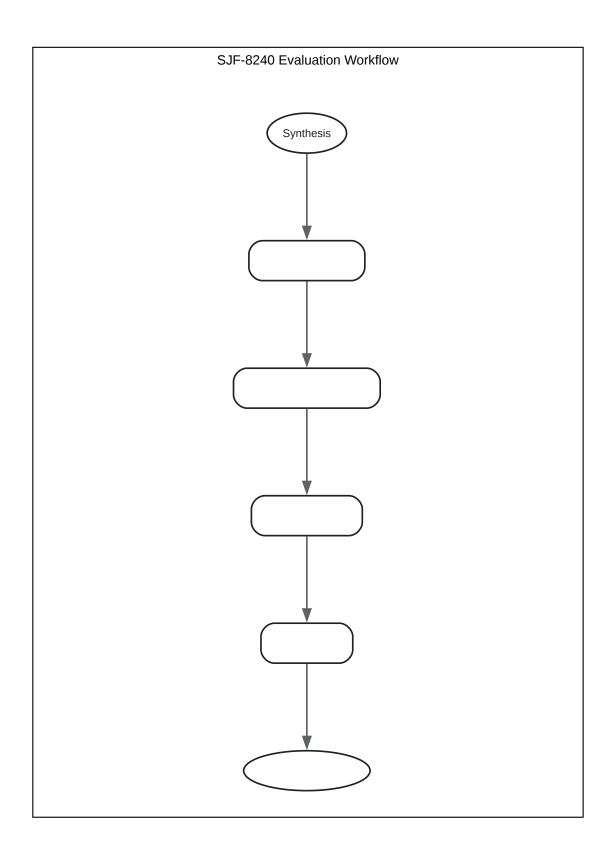
Synthesis

The synthesis of **SJF-8240** involves the coupling of a foretinib derivative, a linker, and a VHL ligand. A representative synthetic approach involves the preparation of an amine-functionalized foretinib analogue, which is then coupled to a carboxylic acid-functionalized linker. The resulting intermediate is then conjugated to a VHL ligand to yield the final PROTAC molecule. The specific details of the multi-step synthesis are proprietary and can be found in the primary literature.

Experimental Workflow

The evaluation of a novel PROTAC such as **SJF-8240** follows a logical and systematic workflow to characterize its biochemical and cellular activity.





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Caption: A typical workflow for PROTAC evaluation.



Conclusion

SJF-8240 is a valuable chemical probe for studying the biological consequences of c-Met degradation and serves as a foundational example of a VHL-recruiting PROTAC targeting a receptor tyrosine kinase. Its ability to induce potent and selective degradation of c-Met, leading to the inhibition of downstream signaling and cell proliferation, underscores the potential of targeted protein degradation as a therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of **SJF-8240** and its analogues is warranted to fully assess its therapeutic potential.

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References

- 1. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
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